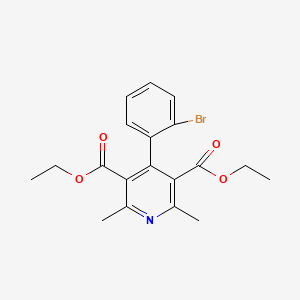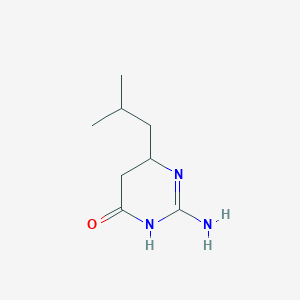
1-(3-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a methoxybenzoyl group attached to a dihydroquinoline ring, along with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile typically involves the following steps:
Formation of the Methoxybenzoyl Intermediate: The starting material, 3-methoxybenzoic acid, is converted to 3-methoxybenzoyl chloride using thionyl chloride under reflux conditions.
Cyclization Reaction: The 3-methoxybenzoyl chloride is then reacted with an appropriate amine to form the desired dihydroquinoline ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group on the benzoyl ring activates the aromatic ring towards electrophilic substitution reactions.
Nucleophilic Substitution: The carbonitrile group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Reduction: Reducing agents such as lithium aluminum hydride can reduce the carbonitrile group to an amine.
Major Products Formed:
Oxidation Products: Quinoline derivatives with various functional groups depending on the oxidizing agent used.
Reduction Products: Aminoquinoline derivatives formed by the reduction of the carbonitrile group.
Scientific Research Applications
1-(3-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Vanillic Acid Derivatives: These compounds share a similar methoxybenzoyl group and exhibit enzyme inhibitory activity.
Benzimidazole Derivatives: These compounds have a similar heterocyclic structure and are used in various medicinal applications.
Uniqueness: 1-(3-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile is unique due to its combination of a methoxybenzoyl group and a dihydroquinoline ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H14N2O2 |
|---|---|
Molecular Weight |
290.3 g/mol |
IUPAC Name |
1-(3-methoxybenzoyl)-2H-quinoline-2-carbonitrile |
InChI |
InChI=1S/C18H14N2O2/c1-22-16-7-4-6-14(11-16)18(21)20-15(12-19)10-9-13-5-2-3-8-17(13)20/h2-11,15H,1H3 |
InChI Key |
ZXSMIDBNOQMDBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2C(C=CC3=CC=CC=C32)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ammonium Bis[PerfluoroHexadecylEthyl]Phosphate](/img/structure/B12835390.png)
![Aluminum;[hydroxy-[hydroxy(oxido)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B12835402.png)
![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-p-tolylamino-propionamide](/img/structure/B12835410.png)


![(1R,2R,3R,4S)-2,3-Bis(diphenylphosphaneyl)bicyclo[2.2.1]heptane](/img/structure/B12835417.png)

![(1H-Indol-3-yl)(7-methoxy-9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B12835430.png)
![3-Bromo-4'-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone](/img/structure/B12835431.png)


![4-[(E)-2-nitroethenyl]-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran](/img/structure/B12835448.png)

